3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Description
3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O/c1-18(2,3)16-13-22(11-10-21(16)4)9-8-17(23)20-15-7-5-6-14(19)12-15/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWLUYTVLDOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1C)CCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094880-69-8 | |
| Record name | 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The starting material, 3-tert-butyl-4-methylpiperazine, is synthesized through the reaction of tert-butylamine and 4-methylpiperazine under controlled conditions.
Amidation Reaction: The piperazine derivative is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide: Lacks the tert-butyl group, which may affect its pharmacological properties.
3-(3-tert-butylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide: Lacks the methyl group, potentially altering its activity and selectivity.
Uniqueness
The presence of both the tert-butyl and methyl groups in 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide may confer unique steric and electronic properties, influencing its binding affinity and specificity for certain targets.
Biological Activity
3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 303.39 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing bioavailability and receptor binding affinity.
The biological activity of this compound primarily stems from its interaction with various biological targets. Preliminary studies suggest that it may function as an antagonist or modulator of specific receptors involved in neurotransmission and inflammation. The presence of the fluorophenyl group is hypothesized to enhance the lipophilicity and receptor binding efficiency.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these compounds often range in the low micromolar concentrations, indicating potent activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | MCF-7 | 8.55 ± 0.35 |
| B | A549 | 14.31 ± 0.90 |
Neuropharmacological Effects
In addition to anticancer activity, compounds with similar piperazine structures have been studied for their neuropharmacological effects. For example, they may exhibit anxiolytic and antidepressant activities by modulating serotonin and dopamine pathways in the brain. Animal models have shown that such compounds can significantly reduce anxiety-like behaviors, as measured by standard tests like the elevated plus maze.
Study on Antitumor Activity
A study conducted by Xia et al. evaluated a series of piperazine derivatives for their antitumor activity against various cancer cell lines. The findings revealed that certain modifications to the piperazine ring enhance cytotoxicity and induce apoptosis in cancer cells. The study reported an IC value of 49.85 µM for one derivative, demonstrating a promising avenue for further development .
Neuropharmacological Assessment
Another research effort focused on assessing the neuropharmacological effects of piperazine derivatives in animal models. These studies indicated that compounds similar to this compound could significantly improve behavioral outcomes in models of depression and anxiety, suggesting their potential as therapeutic agents for psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide, and how can reaction parameters be optimized?
- Methodology :
- Synthesis typically involves multi-step reactions, including amide bond formation between the piperazine derivative and the fluorophenyl-propanamide backbone. Critical parameters include solvent polarity (e.g., dichloromethane or DMF), temperature control (e.g., 0–60°C), and reaction time (12–24 hours).
- Optimization strategies: Use thin-layer chromatography (TLC) to monitor intermediate formation and adjust stoichiometry of reagents (e.g., coupling agents like EDC/HOBt) to improve yield .
- Purity validation: Employ NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity at each step .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl (δ ~1.2 ppm), fluorophenyl (δ ~6.8–7.4 ppm), and piperazine protons (δ ~2.5–3.5 ppm) to confirm regiochemistry .
- Mass Spectrometry (MS) : Compare experimental molecular ion ([M+H]⁺) with theoretical values to validate molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- In vitro binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to piperazine-based ligands. Use radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 1–100 µM concentrations .
- Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-Glo for kinase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Methodology :
- Cross-validation : Replicate assays under standardized conditions (pH, temperature, cell passage number) to minimize variability.
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies in activity .
Q. What strategies are effective for elucidating the compound’s reaction mechanisms in synthetic pathways?
- Methodology :
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates (e.g., acyloxyphosphonium ions in amide couplings) .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in hydrolysis byproducts.
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in piperazine alkylation steps .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or isopropyl) and fluorophenyl substituents (e.g., Cl or Br substitution).
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ values) with biological activity .
- Proteomics profiling : Perform thermal shift assays (TSA) to identify off-target protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
